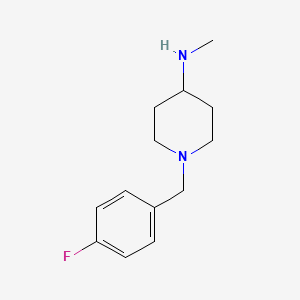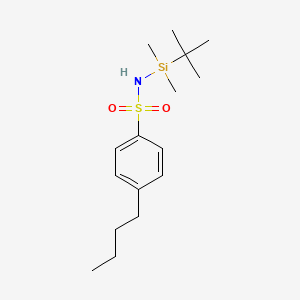
4-Butyl-N-(tert-butyldimethylsilyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-N-(tert-butyldimethylsilyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a butyl group attached to the nitrogen atom and a tert-butyldimethylsilyl group attached to the sulfonamide nitrogen. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-N-(tert-butyldimethylsilyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with benzenesulfonyl chloride and butylamine.
Formation of N-Butylbenzenesulfonamide: Benzenesulfonyl chloride reacts with butylamine in the presence of a base such as triethylamine to form N-butylbenzenesulfonamide.
Silylation: The N-butylbenzenesulfonamide is then reacted with tert-butyldimethylsilyl chloride in the presence of a base like imidazole to introduce the tert-butyldimethylsilyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
4-Butyl-N-(tert-butyldimethylsilyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The tert-butyldimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alkoxides.
Hydrolysis: Can be carried out using acids like hydrochloric acid or bases like sodium hydroxide.
Major Products Formed
Substitution Reactions: Yield various substituted sulfonamides.
Hydrolysis: Produces the corresponding alcohol and the parent sulfonamide.
Aplicaciones Científicas De Investigación
4-Butyl-N-(tert-butyldimethylsilyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-Butyl-N-(tert-butyldimethylsilyl)benzenesulfonamide exerts its effects involves the interaction of the sulfonamide group with various molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other sites. The compound can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Comparación Con Compuestos Similares
Similar Compounds
N-Butylbenzenesulfonamide: Lacks the tert-butyldimethylsilyl group, making it less sterically hindered.
N-(tert-Butyldimethylsilyl)benzenesulfonamide: Lacks the butyl group, affecting its reactivity and applications.
Uniqueness
4-Butyl-N-(tert-butyldimethylsilyl)benzenesulfonamide is unique due to the combination of the butyl and tert-butyldimethylsilyl groups. This dual functionality allows it to serve as a versatile intermediate in organic synthesis, providing both steric protection and reactivity at specific sites.
Propiedades
Fórmula molecular |
C16H29NO2SSi |
|---|---|
Peso molecular |
327.6 g/mol |
Nombre IUPAC |
4-butyl-N-[tert-butyl(dimethyl)silyl]benzenesulfonamide |
InChI |
InChI=1S/C16H29NO2SSi/c1-7-8-9-14-10-12-15(13-11-14)20(18,19)17-21(5,6)16(2,3)4/h10-13,17H,7-9H2,1-6H3 |
Clave InChI |
NWEAHJWULDGPKX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)S(=O)(=O)N[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


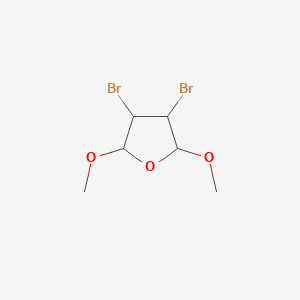
![2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B12822776.png)



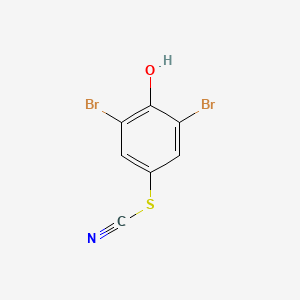
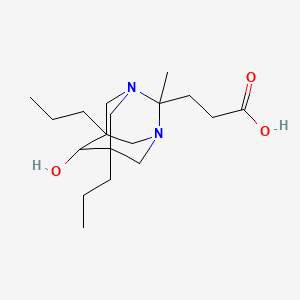
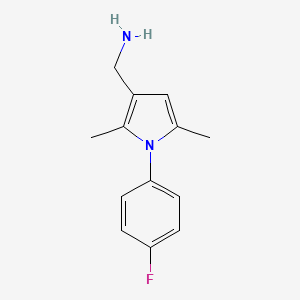
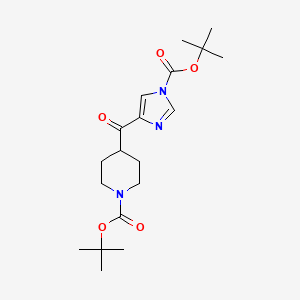

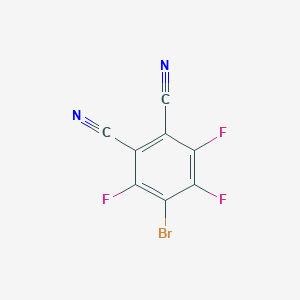
![Thiazolo[4,5-b]pyridin-6-ylmethanamine](/img/structure/B12822851.png)
![(2R,4R)-1-[(2R)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B12822858.png)
